This compound is a phospholipid, a class of molecules essential for the formation of cell membranes. It contains a phosphate group linked to a glycerol backbone, with two fatty acid chains (octadec-9-enoyl) attached at the sn-2 and sn-3 positions, and a methyl group on the sn-1 position []. The (2R) configuration indicates the stereochemistry at the second carbon atom (C2) of the glycerol backbone.
The origin of this specific compound is unclear. However, Dope, the parent molecule without the methyl group on the sn-1 position, is a synthetic phospholipid commonly used in research [].
The key feature of the molecule is its amphiphilic nature. The phosphate group and the methyl group are hydrophilic (water-loving), while the long fatty acid chains are hydrophobic (water-hating). This allows Dope-ga sodium salt to form self-assembling structures like micelles and liposomes in water, which are useful for drug delivery and membrane studies.
Another notable aspect is the presence of a double bond (Z configuration) within each fatty acid chain at the ninth carbon atom (C9). Double bonds can affect the fluidity and packing of the molecule within membranes.
Hydrolysis: Phospholipids can be broken down by enzymes like phospholipases into their constituent fatty acids and glycerol phosphate.
Exchange reactions: Phospholipids can exchange fatty acids with other membranes through processes like flip-flop or scramblase activity.